N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-27-18-12-14(21)8-9-16(18)17-10-11-20(26)24(23-17)13-19(25)22-15-6-4-2-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIWUVNSTWCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the fluorinated methoxyphenyl group and the cycloheptyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
-
Inhibition of Key Enzymes :
- N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been studied for its inhibitory effects on various enzymes, including those involved in inflammatory pathways. Its structure suggests potential activity against targets such as TNFα and phosphodiesterase (PDE) enzymes, which are implicated in inflammatory diseases and cancer progression .
- Anticancer Properties :
- Neuroprotective Effects :
Therapeutic Applications
-
Inflammatory Diseases :
- Given its potential to inhibit pro-inflammatory cytokines, this compound could be developed into therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Cancer Therapy :
- The dual action of inhibiting tumor growth while potentially reducing inflammation makes it a promising candidate for combination therapy in oncology.
-
Neurological Disorders :
- Its neuroprotective effects may lead to applications in treating disorders such as Alzheimer's disease or multiple sclerosis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorinated aromatic group and pyridazinone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocyclic Variations
The pyridazinone core distinguishes this compound from analogs with pyrimidinone or other heterocyclic backbones:
| Compound Name | Core Structure | Key Substituents | Biological Implications |
|---|---|---|---|
| Target Compound | Pyridazinone | 4-Fluoro-2-methoxyphenyl, N-cycloheptyl | Enhanced receptor binding |
| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide () | Pyrimidinone | 4-Fluorophenyl, hydroxyethyl, methyl | Broader solubility due to polar groups |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide () | Pyridazinone | 4-Chlorophenyl, 3-chloro-4-methoxyphenyl | Anticancer activity via halogen interactions |
Substituent Effects on Aromatic Rings
The 4-fluoro-2-methoxyphenyl group in the target compound contrasts with analogs bearing alternative substituents:
Key Insight : The ortho-methoxy and para-fluoro arrangement in the target compound balances steric bulk and electronic effects, optimizing membrane permeability and metabolic stability .
N-Substituent Variations on Acetamide
The N-cycloheptyl group differentiates the target compound from analogs with smaller or polar N-substituents:
Key Insight : Bulky N-substituents like cycloheptyl may reduce metabolic clearance compared to linear alkyl chains (e.g., butyl) .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Key Insight : The target compound’s cycloheptyl group enhances lipophilicity and stability, favoring oral bioavailability .
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for synthesizing N-cycloheptyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions (e.g., amide coupling, pyridazinone core formation) with strict control of temperature, solvent polarity, and catalyst selection. For example, using ethanol or acetic acid as solvents and catalysts like HCl can improve yield . High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) ensures purity and structural fidelity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirms substituent positions (e.g., 4-fluoro-2-methoxyphenyl group) and amide bond formation .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) in the pyridazinone core .
Q. How can solubility challenges be addressed during formulation for biological assays?
- Methodological Answer : Solubility in aqueous media is often limited due to hydrophobic substituents (e.g., cycloheptyl group). Strategies include:
- Using co-solvents (DMSO:water mixtures) for in vitro studies .
- Derivatization (e.g., salt formation with HCl) to enhance polarity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing 4-fluoro with chloro or varying the cycloheptyl group). Biological assays (e.g., enzyme inhibition, cytotoxicity) are then performed. For example, replacing methoxy with hydroxy groups may enhance target binding, as seen in related pyridazinones . Computational tools like molecular docking predict binding affinities to prioritize analogs .
Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. anticancer activity) arise from assay variability or structural nuances. Solutions include:
- Standardizing assay protocols (e.g., consistent cell lines, IC50 measurement methods) .
- Comparative studies using identical analogs to isolate substituent effects .
Q. How can crystallography elucidate this compound’s binding mode with biological targets?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX software ) determines 3D structure and intermolecular interactions. Co-crystallization with target proteins (e.g., kinases) reveals binding motifs. For example, morpholine-containing analogs show hydrogen bonding with active-site residues .
Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic data?
- Methodological Answer : Key steps:
- Metabolic Stability Assays : Liver microsome studies identify degradation hotspots (e.g., ester hydrolysis in the acetamide group) .
- Pharmacokinetic Modeling : Adjust dosing regimens based on half-life and bioavailability data from rodent studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
